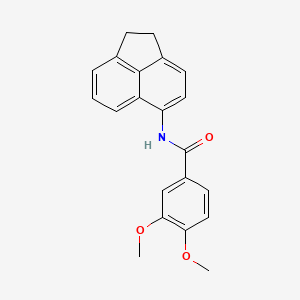

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide

Descripción

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide consists of an acenaphthene moiety linked to a benzamide group with two methoxy substituents.

Propiedades

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-18-11-9-15(12-19(18)25-2)21(23)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOKPIVMQFZLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide typically involves the reaction of acenaphthene derivatives with appropriate benzoyl chloride derivatives under specific conditions. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to form bromoacetylacenaphthene, which can then be further reacted with benzoyl chloride derivatives to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other acenaphthene derivatives with potential pharmaceutical applications.

Industry: The compound’s unique properties make it useful in materials science and catalysis.

Mecanismo De Acción

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparación Con Compuestos Similares

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also contains an acenaphthene moiety but differs in its functional groups, leading to different chemical and biological properties.

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide: This compound has a similar acenaphthene structure but with different substituents, resulting in unique applications and activities.

The uniqueness of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of acenaphthene derivatives. This compound has garnered attention due to its diverse biological activities, including potential antitumor, antifungal, and antimicrobial properties. The following sections provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide

Molecular Formula: C₁₉H₁₉N₁O₃

Molecular Weight: 305.36 g/mol

The compound's structure features a unique substitution pattern that influences its biological activity. The acenaphthene moiety is known for its pharmacological significance, contributing to various biological effects.

Antitumor Activity

Research indicates that N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide exhibits significant antitumor effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways:

- Inhibition of Cell Cycle Progression: Studies have demonstrated that the compound can arrest the cell cycle at specific phases, thereby preventing cancer cell division.

- Induction of Apoptosis: Mechanistic studies suggest that this compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antifungal and Antimicrobial Properties

The compound has also been investigated for its antifungal and antimicrobial activities. It has shown effectiveness against a range of pathogenic fungi and bacteria:

- Antifungal Activity: In vitro studies reveal that N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide inhibits the growth of fungi such as Candida albicans.

- Antimicrobial Activity: The compound demonstrates broad-spectrum activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological activity of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is mediated through its interaction with specific molecular targets:

- Targeting Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways: It can influence various signaling pathways related to apoptosis and immune responses.

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.